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Compound of Interest

Compound Name: Hexylbenzene

Cat. No.: B086705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for hexylbenzene
(C₁₂H₁₈), a common organic compound. The information presented herein, including infrared

(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is essential for its

identification, characterization, and quality control in research and industrial applications.

Spectroscopic Data Summary
The following tables summarize the key spectral data for hexylbenzene, facilitating easy

reference and comparison.

Infrared (IR) Spectroscopy
The infrared spectrum of hexylbenzene exhibits characteristic absorption bands corresponding

to its aromatic and aliphatic components.
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Wavenumber (cm⁻¹) Intensity Assignment

~3025 Medium Aromatic C-H Stretch

~2925, ~2855 Strong Aliphatic C-H Stretch

~1605, ~1495 Medium-Weak Aromatic C=C Bending

~1455 Medium CH₂ Bending

~745, ~695 Strong
Monosubstituted Benzene C-H

Bending (Out-of-plane)

Data sourced from various spectral databases.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of hexylbenzene in CDCl₃ shows distinct signals for the aromatic and

aliphatic protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.28 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

~2.60 Triplet 2H
Benzylic protons (-

CH₂-Ph)

~1.62 Quintet 2H -CH₂-CH₂-Ph

~1.31 Multiplet 6H -(CH₂)₃-CH₃

~0.89 Triplet 3H
Terminal methyl

protons (-CH₃)

Data compiled from multiple sources.[1][3][6]

¹³C NMR (Carbon-13 NMR)
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The ¹³C NMR spectrum provides information on the carbon framework of hexylbenzene.

Chemical Shift (δ, ppm) Assignment

~142.9 C1 (ipso-carbon)

~128.4 C3, C5 (meta-carbons)

~128.2 C2, C6 (ortho-carbons)

~125.6 C4 (para-carbon)

~36.0 Benzylic -CH₂-

~31.8 -CH₂-

~31.4 -CH₂-

~29.1 -CH₂-

~22.6 -CH₂-

~14.1 Terminal -CH₃

Data sourced from spectral databases.[1][3]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of hexylbenzene is characterized by a prominent

molecular ion peak and a base peak resulting from benzylic cleavage.

m/z Relative Intensity (%) Assignment

162 ~15 [M]⁺ (Molecular Ion)

92 ~100
[C₇H₈]⁺ (Tropylium ion, Base

Peak)

91 ~80 [C₇H₇]⁺ (Benzyl cation)

77 ~10 [C₆H₅]⁺ (Phenyl cation)

Fragmentation data obtained from GC-MS analysis.[1][3][7]
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Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): A small drop of neat hexylbenzene is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently

pressed together to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected.

The prepared sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of hexylbenzene is dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). The solution is then transferred to a 5 mm NMR tube.[9]

Instrumentation: A 300 MHz or higher field NMR spectrometer.[9]

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.[9]

Solvent: CDCl₃.[9]

Temperature: 298 K.[9]

Number of Scans: 8-16.[9]
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Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment.

Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: Typically higher than ¹H NMR (e.g., 128 or more) to achieve adequate

signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and

baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[9]

Mass Spectrometry (MS)
Sample Introduction and Ionization: Hexylbenzene is introduced into the mass spectrometer

via a Gas Chromatography (GC) system, which separates it from any impurities. Electron

Ionization (EI) is the most common ionization technique used.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][3]

Data Acquisition:

The GC column separates the components of the sample, with hexylbenzene eluting at a

specific retention time.

Upon entering the ion source, hexylbenzene molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.
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Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

compound like hexylbenzene.

Workflow for Spectroscopic Analysis of Hexylbenzene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Hexylbenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1077163&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/14109
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1077163&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1077163&Type=IR-SPEC&Index=1
https://m.chemicalbook.com/SpectrumEN_1077-16-3_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1077163&Mask=200
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_1H_NMR_Spectroscopy_of_Hexyloxy_benzene.pdf
https://www.benchchem.com/product/b086705#hexylbenzene-spectral-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b086705#hexylbenzene-spectral-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b086705#hexylbenzene-spectral-data-ir-nmr-mass-spec
https://www.benchchem.com/product/b086705#hexylbenzene-spectral-data-ir-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086705?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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